molecular formula C13H16O4 B15269269 E-Caffeic acid-T-butyl ester

E-Caffeic acid-T-butyl ester

Cat. No.: B15269269
M. Wt: 236.26 g/mol
InChI Key: XPTOEJIWXDVJRT-FNORWQNLSA-N
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Description

E-Caffeic acid-T-butyl ester is a phenolic ester derived from caffeic acid (3,4-dihydroxycinnamic acid), where the hydroxyl group of the carboxylic acid is substituted with a tert-butyl (T-butyl) group. The ester retains the catechol moiety (3,4-dihydroxyphenyl group), which is critical for antioxidant activity via hydrogen donation and radical scavenging .

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

tert-butyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H16O4/c1-13(2,3)17-12(16)7-5-9-4-6-10(14)11(15)8-9/h4-8,14-15H,1-3H3/b7-5+

InChI Key

XPTOEJIWXDVJRT-FNORWQNLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC(=C(C=C1)O)O

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC(=C(C=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E-Caffeic acid-T-butyl ester typically involves the Steglich esterification method. This method employs dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out under mild conditions, usually at room temperature, to avoid the formation of by-products. The general reaction scheme is as follows:

Caffeic acid+tert-Butyl alcoholDCC, DMAPE-Caffeic acid-T-butyl ester+Dicyclohexylurea\text{Caffeic acid} + \text{tert-Butyl alcohol} \xrightarrow{\text{DCC, DMAP}} \text{this compound} + \text{Dicyclohexylurea} Caffeic acid+tert-Butyl alcoholDCC, DMAP​E-Caffeic acid-T-butyl ester+Dicyclohexylurea

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Direct Esterification with tert-Butanol

Caffeic acid undergoes esterification with tert-butanol under acidic or coupling-agent conditions:

  • Catalysts : Toluene-p-sulfonic acid (PTSA) or dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP).

  • Solvents : Tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

  • Reaction Time : 24–72 hours under reflux.

  • Yield : ~40–46% (inferred from analogous phenethyl ester syntheses) .

Key Limitation : Low yields due to steric hindrance from the bulky tert-butyl group and sensitivity of caffeic acid’s catechol moiety .

Acyl Chloride Intermediate Route

Caffeic acid is first converted to its acyl chloride using SOCl₂, then reacted with tert-butanol:

  • Acyl Chloride Formation :

    • Caffeic acid + excess SOCl₂ → Caffeoyl chloride (reflux, 1 h).

    • SOCl₂ removed via vacuum distillation .

  • Esterification :

    • Caffeoyl chloride + tert-butanol in pyridine/nitrobenzene (room temperature, 1 h).

    • Yield : 50–86% (dependent on purification) .

Advantage : Higher efficiency compared to direct esterification.

Alkylation of Caffeate Salts

Caffeic acid reacts with β-phenyl ethyl bromide via nucleophilic substitution:

  • Conditions : Hexamethylphosphoramide (HMPA) solvent, NaOH base.

  • Yield : ~70% (similar to phenethyl ester synthesis) .

tert-Butyl Ester Cleavage

The tert-butyl group is removed under acidic conditions:

  • Reagents : Aqueous H₃PO₄ (85% v/v), trifluoroacetic acid (TFA), or HCl in dioxane .

  • Selectivity : Does not affect methyl/benzyl esters or ethers .

  • Mechanism : Acid-catalyzed hydrolysis regenerating caffeic acid.

Example :

(E)-Caffeic acid-t-butyl esterH₃PO₄ (aq)Caffeic acid+t-butanol\text{(E)-Caffeic acid-}t\text{-butyl ester} \xrightarrow{\text{H₃PO₄ (aq)}} \text{Caffeic acid} + t\text{-butanol}

Conversion to Acid Chlorides

Reaction with SOCl₂ at room temperature:

  • Specificity : tert-Butyl esters react rapidly, while methyl/ethyl esters remain inert .

  • Application : Facilitates further derivatization (e.g., amidation) .

pH and Thermal Stability

  • pH Stability : Decomposes in alkaline conditions (pH > 9) via ester hydrolysis .

  • Thermal Stability : Stable below 100°C; degradation observed at higher temperatures .

Oxidative Reactivity

The catechol moiety retains radical-scavenging activity:

  • Mechanism : Hydrogen atom transfer (HAT) from phenolic –OH groups.

  • Antioxidant Capacity : Reduced compared to free caffeic acid due to esterification .

Reduction of the α,β-Unsaturated Bond

Hydrogenation of the propenoic acid side chain:

  • Catalyst : Rh/Al₂O₃.

  • Product : Dihydrocaffeic acid tert-butyl ester (retains ester group) .

Ester Exchange

Transesterification with higher alcohols (e.g., n-octanol):

  • Conditions : Acidic (H₂SO₄) or enzymatic catalysis.

  • Application : Tuning lipophilicity for drug delivery .

Scientific Research Applications

E-Caffeic acid-T-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of E-Caffeic acid-T-butyl ester involves its antioxidant properties. It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune responses .

Comparison with Similar Compounds

Comparison with Similar Caffeic Acid Esters

Structural and Physicochemical Properties

Table 1: Key Properties of Caffeic Acid Esters
Compound Molecular Formula Molecular Weight (g/mol) Ester Group Solubility (LogP)* CAS Number
Caffeic Acid (Parent) C₉H₈O₄ 180.16 - 1.15 (hydrophilic) 331-39-5
E-Caffeic Acid-T-Butyl Ester C₁₃H₁₆O₄† 252.26 T-butyl ~3.2 (lipophilic) 136944-10-0‡
CAPE C₁₇H₁₆O₄ 284.31 Phenethyl 3.5 104594-70-9
Ethyl Caffeate C₁₁H₁₂O₄ 208.21 Ethyl 2.8 66648-50-8
Benzyl Caffeate C₁₆H₁₄O₄ 270.28 Benzyl 4.1 107843-77-6

*Estimated using fragment-based methods. †Assumed structure based on tert-butyl substitution. ‡Related butyl ester from .

Key Observations :

  • Lipophilicity : The T-butyl group increases LogP compared to ethyl or methyl esters, enhancing membrane permeability but reducing water solubility. CAPE’s phenethyl group further elevates lipophilicity .
  • Steric Effects : The bulky T-butyl group may hinder enzyme binding or metabolic hydrolysis, prolonging half-life relative to linear esters like ethyl or n-butyl .
Antioxidant and Anti-Inflammatory Effects
  • CAPE : Inhibits COX-2 (IC₅₀: 2.5 µg/mL) and NF-κB activation, suppressing prostaglandin E₂ (PGE₂) synthesis and oxidative stress (e.g., H₂O₂ production) .
  • Ethyl Caffeate : Demonstrates radical scavenging (SC₅₀: 17.5 µM in FRAP assay), comparable to ascorbic acid .
  • T-Butyl Ester : Expected to retain antioxidant capacity via catechol moieties but may exhibit delayed cellular uptake due to steric bulk .
Anticancer and Pro-Apoptotic Activity
  • CAPE : Induces apoptosis in transformed cells via mitochondrial depolarization, caspase-3/8 activation, and Mcl-1 downregulation (EC₅₀: 10–20 µM) .
  • Octyl Caffeate (CAO) : More potent than CAPE in triggering apoptosis, suggesting longer alkyl chains enhance membrane interaction .
  • T-Butyl Ester : The branched alkyl chain might reduce potency compared to linear analogs (e.g., octyl) but improve stability in vivo.

Biological Activity

E-Caffeic acid-T-butyl ester (CABE) is a derivative of caffeic acid, a naturally occurring phenolic compound widely recognized for its diverse biological activities. This article explores the biological activity of CABE, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

CABE is synthesized from caffeic acid and tert-butyl alcohol. Its molecular structure features a caffeic acid backbone with a tert-butyl ester group, which enhances its lipophilicity compared to caffeic acid itself. This modification is believed to influence its biological activity and bioavailability.

Antioxidant Activity

CABE exhibits significant antioxidant properties, which have been demonstrated in various studies. The compound has shown the ability to scavenge free radicals and reduce oxidative stress in cellular models.

Research Findings

  • Cellular Protection : In HepG2 cells treated with tert-butyl hydroperoxide (t-BHP), CABE significantly reduced lipid peroxidation and improved cell viability compared to untreated controls. This protective effect was attributed to the activation of the Nrf2 signaling pathway, which regulates antioxidant response elements .
  • IC50 Values : The IC50 value for CABE's protective effect against t-BHP-induced oxidative stress was found to be approximately 12.7 μM, indicating a potent antioxidant capability compared to other caffeic acid derivatives .

Anti-inflammatory Activity

CABE also demonstrates notable anti-inflammatory effects, primarily through the modulation of key inflammatory pathways.

  • NF-κB Inhibition : CABE inhibits the activation of NF-κB, a transcription factor involved in inflammatory responses. This inhibition leads to decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Experimental Evidence : Studies have shown that CABE significantly reduces the expression of COX-2 in inflammatory cell models, further supporting its role as an anti-inflammatory agent .

Anticancer Properties

The anticancer potential of CABE has garnered attention in recent years, with research indicating its effectiveness against various cancer cell lines.

Case Studies

  • Colon Cancer : In vitro studies demonstrated that CABE induces apoptosis in colon cancer cells via the activation of caspase pathways. The compound's mechanism involves the modulation of β-catenin/T-cell factor signaling pathways, leading to growth arrest in cancer cells .
  • Comparative Efficacy : When compared to other derivatives like caffeic acid phenethyl ester (CAPE), CABE exhibited superior cytotoxic effects against several cancer types, including breast and prostate cancers .

Comparative Biological Activities of Caffeic Acid Derivatives

The following table summarizes the biological activities of various caffeic acid derivatives, including CABE:

CompoundAntioxidant ActivityAnti-inflammatory ActivityAnticancer ActivityIC50 (μM)
CABEHighModerateHigh12.7
CAPEModerateHighModerate12.1
CAOEHighLowModerate5.9

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